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Compound of Interest

Compound Name: Tert-butyl 2-(methylamino)acetate

Cat. No.: B7771382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of tert-butyl 2-
(methylamino)acetate, a key building block in pharmaceutical synthesis. As product purity and

consistency are paramount, this document outlines the expected spectroscopic data for this

compound, offering a baseline for researchers to compare materials obtained from various

suppliers. The data presented herein is a combination of predicted values and typical spectral

characteristics observed for structurally similar compounds.

Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for tert-butyl 2-
(methylamino)acetate. These values serve as a benchmark for identity and purity

assessment.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~3.30 s 2H -CH₂-

Chemical shift

can vary based

on solvent and

concentration.

~2.45 s 3H N-CH₃

~1.80 br s 1H N-H

Broad signal,

may exchange

with D₂O.

1.48 s 9H -C(CH₃)₃

Characteristic

singlet for the

tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment Notes

~171.5 C=O (Ester)

~81.0 -C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~54.0 -CH₂-

~35.5 N-CH₃

~28.2 -C(CH₃)₃
Methyl carbons of the tert-butyl

group.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3350-3300 Medium, Sharp
N-H Stretch

(Secondary Amine)

~2970-2950 Strong C-H Stretch (Aliphatic)

Multiple bands

expected for CH₃ and

CH₂ groups.

~1735 Strong C=O Stretch (Ester) A key diagnostic peak.

~1250 & ~1150 Strong C-O Stretch (Ester)

~1370 & ~1390 Medium-Strong C-H Bend (tert-butyl)

Characteristic doublet

for the tert-butyl

group.

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Relative Intensity Assignment Notes

145 Moderate [M]⁺ Molecular ion peak.

88 High
[M - C₄H₉]⁺ or [M -

57]⁺

Loss of the tert-butyl

group.

74 Moderate [CH₂=N⁺(H)CH₃] Alpha-cleavage.

58 High [CH₃NHCH₂]⁺

57 Very High [C₄H₉]⁺
tert-butyl cation, often

the base peak.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are intended to be a general guide and may require optimization based on the

specific instrumentation used.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of tert-butyl 2-(methylamino)acetate (5-10 mg) is dissolved

in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz NMR spectrometer.

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16 to 32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed,

phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 512 to 1024 scans.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing: The FID is processed with a line broadening of 1-2 Hz. Chemical shifts

are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7771382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Infrared (IR) Spectroscopy

Sample Preparation: As tert-butyl 2-(methylamino)acetate is a liquid at room temperature,

a neat spectrum can be obtained. A single drop of the neat liquid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

IR Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans.

Background: A background spectrum of the clean salt plates is recorded prior to the

sample spectrum and automatically subtracted.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC) for GC-MS analysis.

MS Acquisition (EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.

Source Temperature: 200-250 °C.
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Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of tert-
butyl 2-(methylamino)acetate from different suppliers.
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Caption: Workflow for Spectroscopic Comparison.
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Data Processing & Interpretation
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Caption: Spectroscopic Data Analysis Pathway.

To cite this document: BenchChem. [A Spectroscopic Comparison Guide to Tert-butyl 2-
(methylamino)acetate from Different Suppliers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b7771382#spectroscopic-comparison-of-tert-butyl-
2-methylamino-acetate-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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